(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-Heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-Heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Brand Name:
Vulcanchem
CAS No.:
136781-90-3
VCID:
VC0153354
InChI:
InChI=1S/C98H182O35/c1-15-29-43-106-57-64-78-71(99)85(113-50-36-22-8)92(120-64)128-79-65(58-107-44-30-16-2)122-94(87(72(79)100)115-52-38-24-10)130-81-67(60-109-46-32-18-4)124-96(89(74(81)102)117-54-40-26-12)132-83-69(62-111-48-34-20-6)126-98(91(76(83)104)119-56-42-28-14)133-84-70(63-112-49-35-21-7)125-97(90(77(84)105)118-55-41-27-13)131-82-68(61-110-47-33-19-5)123-95(88(75(82)103)116-53-39-25-11)129-80-66(59-108-45-31-17-3)121-93(127-78)86(73(80)101)114-51-37-23-9/h64-105H,15-63H2,1-14H3/t64-,65-,66-,67-,68-,69-,70-,71+,72+,73+,74+,75+,76+,77+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-/m1/s1
SMILES:
CCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCC)OC4C(OC(C(C4O)OCCCC)OC5C(OC(C(C5O)OCCCC)OC6C(OC(C(C6O)OCCCC)OC7C(OC(C(C7O)OCCCC)OC8C(OC(O2)C(C8O)OCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)OCCCC)O
Molecular Formula:
C98H182O35
Molecular Weight:
1920.5 g/mol
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-Heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
CAS No.: 136781-90-3
Main Products
VCID: VC0153354
Molecular Formula: C98H182O35
Molecular Weight: 1920.5 g/mol
CAS No. | 136781-90-3 |
---|---|
Product Name | (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-Heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol |
Molecular Formula | C98H182O35 |
Molecular Weight | 1920.5 g/mol |
IUPAC Name | (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol |
Standard InChI | InChI=1S/C98H182O35/c1-15-29-43-106-57-64-78-71(99)85(113-50-36-22-8)92(120-64)128-79-65(58-107-44-30-16-2)122-94(87(72(79)100)115-52-38-24-10)130-81-67(60-109-46-32-18-4)124-96(89(74(81)102)117-54-40-26-12)132-83-69(62-111-48-34-20-6)126-98(91(76(83)104)119-56-42-28-14)133-84-70(63-112-49-35-21-7)125-97(90(77(84)105)118-55-41-27-13)131-82-68(61-110-47-33-19-5)123-95(88(75(82)103)116-53-39-25-11)129-80-66(59-108-45-31-17-3)121-93(127-78)86(73(80)101)114-51-37-23-9/h64-105H,15-63H2,1-14H3/t64-,65-,66-,67-,68-,69-,70-,71+,72+,73+,74+,75+,76+,77+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-/m1/s1 |
Standard InChIKey | GKQFXZVDFXDHKR-HILFNPEJSA-N |
Isomeric SMILES | CCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCCCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)OCCCC)O |
SMILES | CCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCC)OC4C(OC(C(C4O)OCCCC)OC5C(OC(C(C5O)OCCCC)OC6C(OC(C(C6O)OCCCC)OC7C(OC(C(C7O)OCCCC)OC8C(OC(O2)C(C8O)OCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)OCCCC)O |
Canonical SMILES | CCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCC)OC4C(OC(C(C4O)OCCCC)OC5C(OC(C(C5O)OCCCC)OC6C(OC(C(C6O)OCCCC)OC7C(OC(C(C7O)OCCCC)OC8C(OC(O2)C(C8O)OCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)OCCCC)O |
Synonyms | HEPTAKIS(2,6-DI-O-/'/'BUTYL)-BETA-CYCLODEXTRIN**** |
PubChem Compound | 15686654 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume